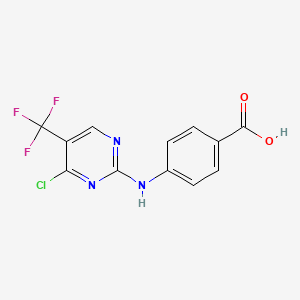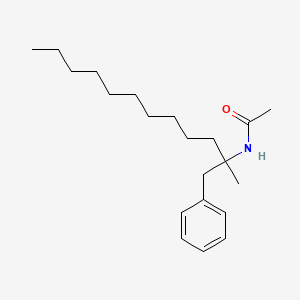![molecular formula C20H21N3O2S B12587307 Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12587307.png)
Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various acetamide precursors. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the acetamide group through nucleophilic substitution reactions.
Thioether Formation: Formation of the thioether linkage by reacting quinazoline derivatives with thiol-containing compounds.
Methoxyethylation: Introduction of the methoxyethyl group under specific reaction conditions, often involving alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Using chromatography and crystallization for purification.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- can undergo various chemical reactions, including:
Oxidation: Oxidative reactions to form sulfoxides or sulfones.
Reduction: Reduction of functional groups to form amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has various scientific research applications, including:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures.
Thioether-Containing Compounds: Molecules with thioether linkages.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
For precise and detailed information, consulting specialized chemical databases, scientific literature, and industry reports is recommended.
Propiedades
Fórmula molecular |
C20H21N3O2S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)19-22-17-6-4-3-5-16(17)20(23-19)26-13-18(24)21-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
Clave InChI |
KQTRHSRSNLRXPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12587233.png)
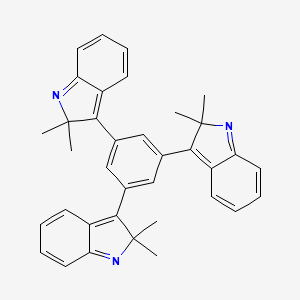
![Dibenzyl [(4-ethenylphenyl)methyl]phosphonate](/img/structure/B12587243.png)
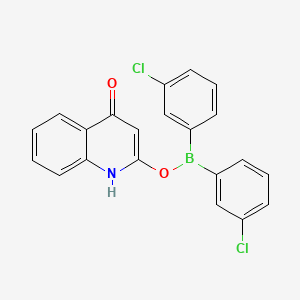
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;sulfuric acid](/img/structure/B12587278.png)
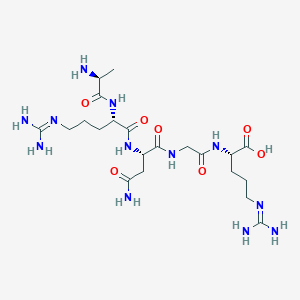
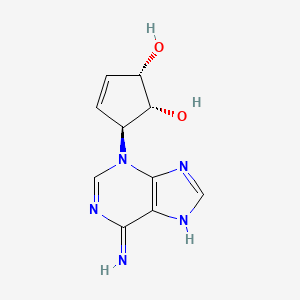
![Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B12587294.png)
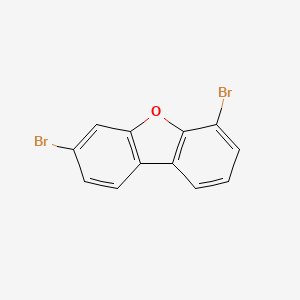
![5-chloro-13-(4-chlorophenyl)-16-thia-2,9,11,14-tetrazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),4,6,9,12,14-heptaene](/img/structure/B12587302.png)
![5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12587313.png)
![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
